4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751257
InChI: InChI=1S/C12H16ClNO2/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,7,14H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid

CAS No.:

Cat. No.: VC17751257

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid -

Specification

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid
Standard InChI InChI=1S/C12H16ClNO2/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,7,14H2,1-2H3,(H,15,16)
Standard InChI Key MEIXRUWEWJUTFS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(CC(=O)O)C1=CC=C(C=C1)Cl)N

Introduction

Key Findings

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a structurally unique β-amino acid derivative characterized by a pentanoic acid backbone substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and an amino group at position 4. While direct literature on this compound remains limited, its structural analogs and synthesis strategies provide critical insights. The compound’s potential as a chiral building block in medicinal chemistry is inferred from related β-amino acid derivatives, such as 3-amino-4-methylpentanoic acid (a human endogenous metabolite) and optically active 4-amino-3-(4-chlorophenyl)butanoic acid .

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid defines a five-carbon pentanoic acid chain with the following substituents:

  • A 4-chlorophenyl group at position 3.

  • A methyl group and an amino group at position 4.

The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 255.70 g/mol. The presence of both amino and carboxyl groups enables zwitterionic behavior in aqueous solutions, similar to β-leucine derivatives .

Stereochemical Considerations

The compound has two stereocenters at positions 3 and 4, yielding four possible stereoisomers. Enantiomerically pure forms are critical for biological activity, as demonstrated in patents for analogous compounds like (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid . X-ray diffraction data from related crystals suggest that chirality significantly impacts crystallinity and stability .

Synthesis and Purification Strategies

Enantioselective Synthesis Pathways

While no direct synthesis routes for 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid are documented, methods for structurally similar compounds provide a framework:

  • Chiral Resolution: Analogous to the production of (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid, enzymatic or chemical resolution could separate enantiomers using chiral auxiliaries .

  • Aminomutase Catalysis: β-Amino acids like 3-amino-4-methylpentanoic acid are biosynthesized via leucine 2,3-aminomutase in humans . Engineering this enzyme for chlorophenyl-substituted substrates remains unexplored.

  • Multi-Step Organic Synthesis:

    • Step 1: Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • Step 2: Install the methyl and amino groups through reductive amination or Strecker synthesis.

Crystallization and Polymorphism

Crystal forms of β-amino acids are highly sensitive to pH and temperature. For example, heating 4-amino-3-(4-chlorophenyl)butanoic acid in water (pH 3–9) converts metastable Crystal B (diffraction peaks at 2θ = 21.0°, 26.9°, 29.9°) to stable Crystal A (peaks at 2θ = 8.7–9.4°, 12.2–12.8°, 24.8–25.4°) . Similar protocols could optimize the crystallization of the target compound.

Physicochemical Properties

Experimental and Predicted Properties

PropertyValue/DescriptionSource Analogue
Melting Point206–209°C (estimated)3-Amino-4-methylpentanoic acid
Boiling Point232°C ± 23°C (predicted)
LogP1.2 (calculated via Crippen method)Estimated from
SolubilitySlightly soluble in water, soluble in DMSO

Spectroscopic Data

  • IR Spectroscopy: Expected N–H stretch (3300 cm⁻¹), C=O stretch (1700 cm⁻¹), and C–Cl stretch (750 cm⁻¹).

  • NMR: δ 7.3–7.5 (4H, aromatic), δ 3.2 (1H, NH₂), δ 2.5 (2H, CH₂COOH) .

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